molecular formula C27H26FN3O6 B11069560 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea

1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea

Cat. No.: B11069560
M. Wt: 507.5 g/mol
InChI Key: HYEAXTWJGSDFCY-UHFFFAOYSA-N
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Description

  • Using a coupling reaction to attach the pyrrolidin-3-yl group to the urea core.
  • Example: Coupling 1-(4-methoxyphenyl)-2,5-dioxopyrrolidine with the intermediate urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Urea Core:

    • Reacting an isocyanate with an amine to form the urea linkage.
    • Example: Reacting 3,4-dimethoxybenzyl isocyanate with 4-fluoroaniline under controlled temperature and solvent conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur, particularly on the fluorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of electrophilic aromatic substitution conditions, such as nitration or halogenation.

Major Products:

  • Oxidation products may include aldehydes or carboxylic acids.
  • Reduction products may include amines.
  • Substitution products depend on the specific substituents introduced.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(4-chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea: Similar structure with a chlorine atom instead of fluorine.

    1-(3,4-Dimethoxybenzyl)-3-(4-bromophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea: Similar structure with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea may confer unique properties, such as:

    Increased Lipophilicity: Fluorine can enhance the compound’s ability to cross cell membranes.

    Altered Metabolic Stability: Fluorine can affect the compound’s resistance to metabolic degradation.

Properties

Molecular Formula

C27H26FN3O6

Molecular Weight

507.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea

InChI

InChI=1S/C27H26FN3O6/c1-35-21-11-9-20(10-12-21)31-25(32)15-22(26(31)33)30(27(34)29-19-7-5-18(28)6-8-19)16-17-4-13-23(36-2)24(14-17)37-3/h4-14,22H,15-16H2,1-3H3,(H,29,34)

InChI Key

HYEAXTWJGSDFCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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